

What is the chemical structure of Pseudomonic acid C

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Compound of Interest

Compound Name: *Pseudomonic acid C*

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An In-depth Technical Guide to Pseudomonic Acid C

This guide provides a comprehensive overview of the chemical structure, properties, and analysis of **Pseudomonic acid C**, an antibiotic and a minor metabolite produced by *Pseudomonas fluorescens*.^{[1][2]} It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties

Pseudomonic acid C is a close structural analog of Pseudomonic acid A (Mupirocin), the major and most active component of the **pseudomonic acid** complex.^{[2][3]} The core structure consists of a unique nine-carbon monic acid unit ester-linked to a 9-hydroxynonanoic acid side chain.

The systematic IUPAC name for **Pseudomonic acid C** is 9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid.^{[1][4]}

Chemical Structure:

Physicochemical and Identification Data

The key chemical identifiers and properties of **Pseudomonic acid C** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₂₆ H ₄₄ O ₈	[1][5][6]
Molecular Weight	484.62 g/mol	[5][6][7]
Exact Mass	484.30361836 Da	[1][3]
CAS Number	71980-98-8	[1][3][5]
InChIKey	KKMHFUKZHZJOMJL-WZLBZGCNSA-N	[1][3]
SMILES	C--INVALID-LINK--O)C/C(=C/C(=O)OCCCCCCC CC(=O)O)/C">C@H--INVALID-LINK--O	[1][4]
Topological Polar Surface Area	133.52 Å ²	[7]
LogP	3.38	[7]
Purity	>95% (Commercially available)	[4]

Biological Activity

Pseudomonic acid C exhibits antibacterial properties, though it is generally two- to fourfold less active than the primary metabolite, Pseudomonic acid A (mupirocin).[2] The pseudomonic acid family of antibiotics functions by inhibiting bacterial protein synthesis.[8] The primary target is the bacterial isoleucyl-tRNA synthetase (IleRS), which leads to the cessation of protein production and ultimately inhibits bacterial growth.[9] While less potent, **Pseudomonic acid C** contributes to the overall antibacterial profile of the natural product complex.

Experimental Protocols

The following sections detail generalized methodologies for the isolation and structural characterization of **Pseudomonic acid C**, based on established procedures for the **pseudomonic acid complex**.

Isolation and Purification from *Pseudomonas fluorescens* Culture

This protocol outlines a typical workflow for extracting and purifying pseudomonic acids from a fermentation broth.

- **Fermentation:** Culture a pseudomonic acid-producing strain of *Pseudomonas fluorescens* in a suitable nutrient-rich medium under optimal temperature and aeration conditions to promote antibiotic biosynthesis.
- **Broth Acidification:** At the conclusion of the fermentation run, adjust the pH of the culture broth to approximately 4.5 using a suitable acid, such as sulfuric acid.^[10] This step protonates the carboxylic acid moieties of the pseudomonic acids, increasing their hydrophobicity for solvent extraction.
- **Solvent Extraction:** Extract the acidified broth with a water-immiscible organic solvent.^[10] Solvents such as isobutyl acetate or chlorinated aliphatic hydrocarbons (e.g., methylene chloride) are effective for this purpose.^[10] The organic phase, now containing the **pseudomonic acid complex**, is collected.
- **Concentration:** Evaporate the organic solvent from the extract under reduced pressure to yield a concentrated crude product.
- **Purification via Liquid-Liquid Partitioning:**
 - Dissolve the crude extract in a biphasic solvent system, such as aqueous methanol and an aliphatic hydrocarbon (e.g., n-heptane).^[10]
 - The more polar pseudomonic acids will preferentially partition into the aqueous-alcoholic phase.
 - Increase the water content of the aqueous-alcoholic phase to approximately 50% and re-extract with a solvent like ethyl acetate or methylene chloride to recover the purified antibiotic complex.^[10]
- **Chromatographic Separation:**

- Subject the purified complex to column chromatography (e.g., silica gel) or preparative High-Performance Liquid Chromatography (HPLC).
- Elute with a suitable solvent gradient to separate the individual components (Pseudomonic acids A, B, C, and D) based on their polarity.
- Collect fractions and monitor via thin-layer chromatography (TLC) or analytical HPLC to identify those containing pure **Pseudomonic acid C**.

Structural Elucidation

The definitive structure of an isolated natural product like **Pseudomonic acid C** is determined using a combination of spectroscopic techniques.

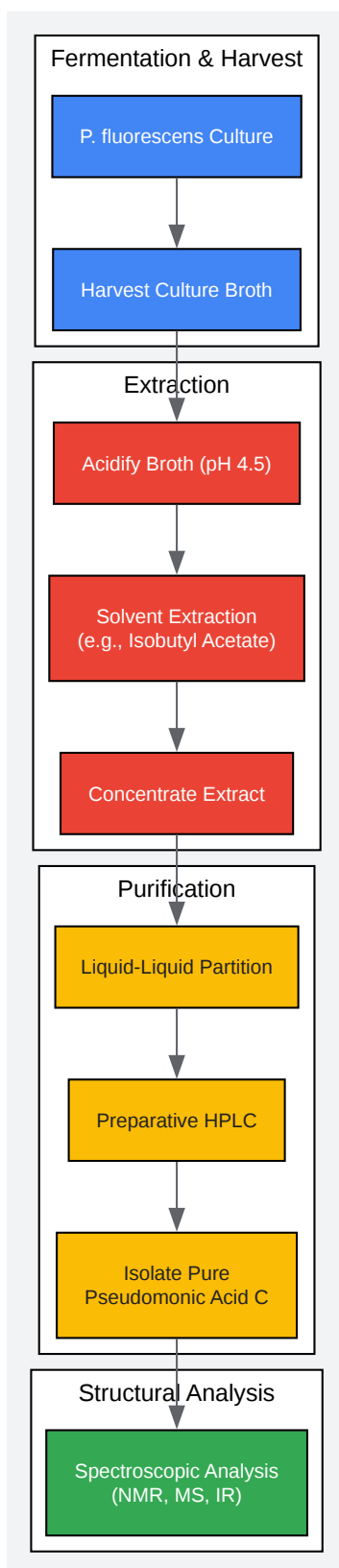
- Mass Spectrometry (MS):
 - Method: Employ High-Resolution Mass Spectrometry (HRMS), such as ESI-TOF or ESI-Orbitrap, to determine the exact mass of the molecule.
 - Purpose: This measurement allows for the unambiguous determination of the molecular formula ($C_{26}H_{44}O_8$).^[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Method: Dissolve the purified compound in a suitable deuterated solvent (e.g., $CDCl_3$, CD_3OD) and acquire a suite of NMR spectra.
 - 1H -NMR: Identifies the number and types of protons in the molecule, their chemical environments, and their coupling relationships. This helps to define the various spin systems within the structure.
 - ^{13}C -NMR: Determines the number and types of carbon atoms (e.g., C, CH, CH_2 , CH_3 , C=O).
 - 2D-NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range (2-3 bond)

correlations between protons and carbons, which is crucial for assembling the molecular fragments into the final structure.

- Infrared (IR) Spectroscopy:
 - Method: Analyze the sample to identify characteristic functional groups.
 - Purpose: Expected absorbances would include strong, broad peaks for hydroxyl (-OH) groups, sharp peaks for carbonyls (C=O) of the ester and carboxylic acid, and peaks corresponding to C-O bonds and C=C double bonds.
- Ultraviolet-Visible (UV-Vis) Spectroscopy:
 - Method: Dissolve the sample in a UV-transparent solvent (e.g., ethanol, methanol) and measure its absorbance spectrum.
 - Purpose: The conjugated diene system within the monic acid portion of the molecule will produce a characteristic UV absorption maximum, aiding in the confirmation of this chromophore.

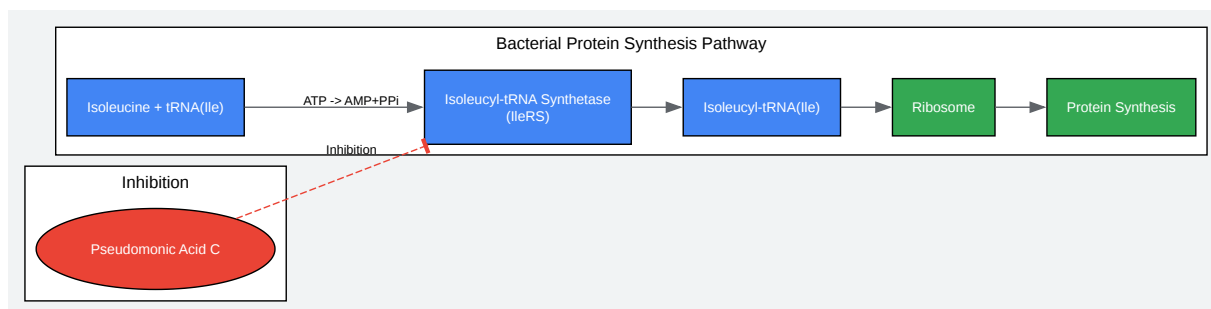
Workflow and Pathway Diagrams

The following diagrams illustrate key processes related to **Pseudomonic acid C**.



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Caption: Workflow for the isolation and analysis of **Pseudomonic acid C**.



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Caption: Mechanism of action for **Pseudomonic acid C** via IleRS inhibition.

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